
3-Chloro-4-(difluoromethoxy)benzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene is an aromatic compound with a benzene ring substituted with chlorine, chloromethyl, and difluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene typically involves the chlorination of 4-(chloromethyl)-1-(difluoromethoxy)benzene. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anti-inflammatory properties.
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene depends on its chemical reactivity. The compound can interact with various molecular targets through nucleophilic substitution or electrophilic aromatic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-(chloromethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
2-chloro-4-methylphenol: Similar structure but with a hydroxyl group instead of a difluoromethoxy group.
Uniqueness
2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene is unique due to the presence of both chloromethyl and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C8H6Cl2F2O |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6Cl2F2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2 |
Clé InChI |
AAMVANQXUORYKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCl)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



aminehydrochloride](/img/structure/B13559089.png)
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
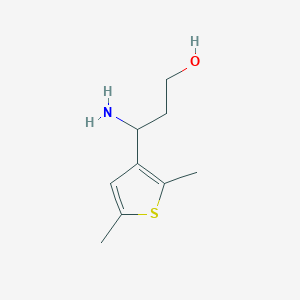
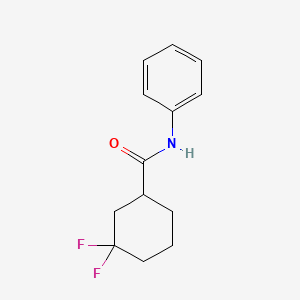
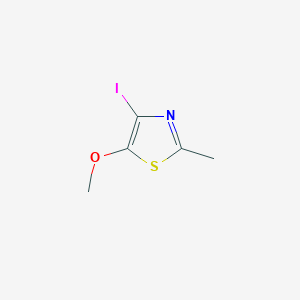
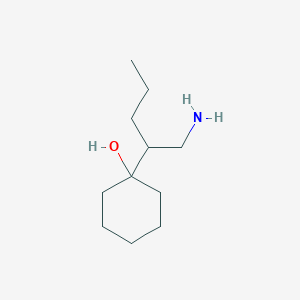
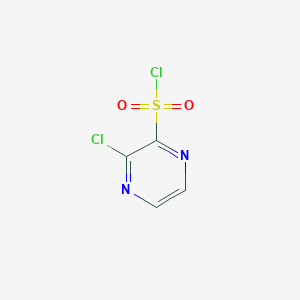

![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
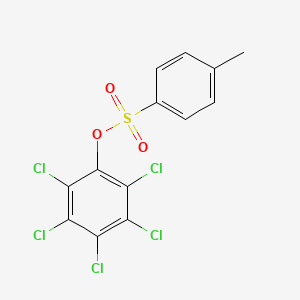

![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
